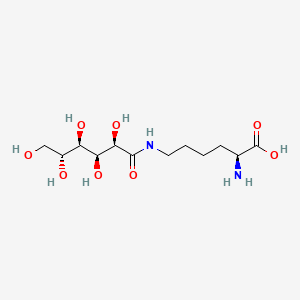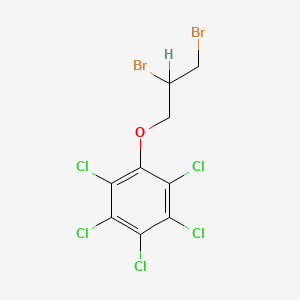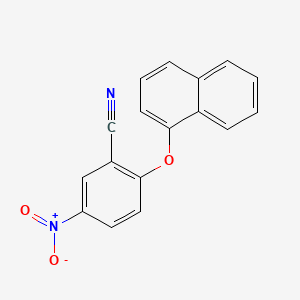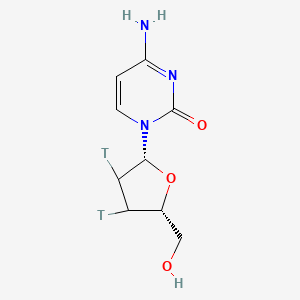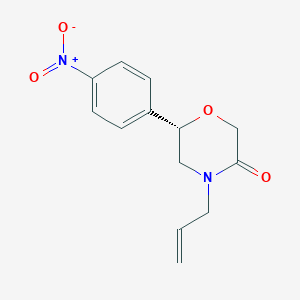![molecular formula C17H16BrClN2 B12642706 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide CAS No. 37994-66-4](/img/structure/B12642706.png)
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with a chlorinated phenanthridine derivative in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-f]phenanthridine oxides.
Reduction: Formation of reduced imidazo[1,2-f]phenanthridine derivatives.
Substitution: Formation of substituted imidazo[1,2-f]phenanthridine derivatives.
Applications De Recherche Scientifique
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a]pyrimidines: Similar in structure but with a pyrimidine ring instead of a phenanthridine ring.
Uniqueness
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
37994-66-4 |
|---|---|
Formule moléculaire |
C17H16BrClN2 |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
7-chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide |
InChI |
InChI=1S/C17H15ClN2.BrH/c1-2-12-10-20-16-8-7-11(18)9-15(16)13-5-3-4-6-14(13)17(20)19-12;/h3-9,12H,2,10H2,1H3;1H |
Clé InChI |
QQFMWHXFBCKESO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



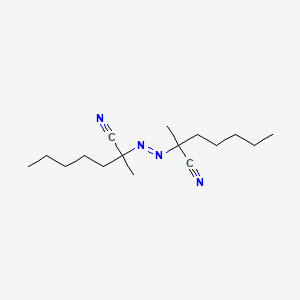
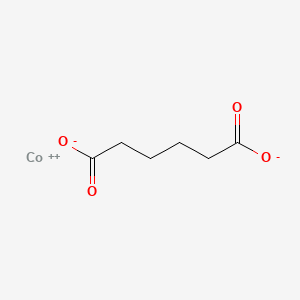

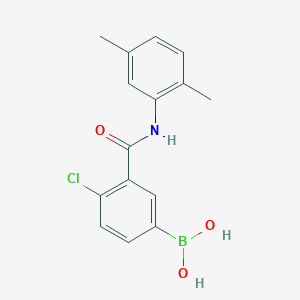
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)


